Cas no 821-06-7 ((2E)-1,4-Dibromo-2-butene)

(2E)-1,4-Dibromo-2-butene is a brominated alkene suitable for use in organic synthesis reactions. Its symmetrical structure and regioselective reactivity make it an attractive building block for the preparation of complex molecules. This compound can be utilized as a precursor in cross-coupling reactions or as a starting material in various alkylation processes.
(2E)-1,4-Dibromo-2-butene structure
(2E)-1,4-Dibromo-2-butene structure
Product name:(2E)-1,4-Dibromo-2-butene
CAS No:821-06-7
MF:C4H6Br2
MW:213.898439884186
MDL:MFCD00000249
CID:39963
PubChem ID:641245

(2E)-1,4-Dibromo-2-butene Chemical and Physical Properties

Names and Identifiers

    • trans-1,4-dibromo-2-butene
    • (e)-1,4-dibromobut-2-ene
    • 1,4-dibromo-2-butene
    • (E)-1,4-Dibromo-2-butene
    • 1,4-dibromo-, trans-
    • Dibromobutene
    • trans-1,4-Dibromobut-2-ene
    • 1,4-trans-Dibromobutene-2
    • 1,4-Dibromo-2-butene, E
    • (2E)-1,4-Dibromo-2-butene
    • (2E)-1,4-Dibromobut-2-ene
    • 1,4-Dibromobut-2-ene
    • 2-Butene, 1,4-dibromo-, (2E)-
    • 1,4-DIBROMO-2-BUTYLENE
    • TL 80
    • 2-BUTENE, 1,4-DIBROMO-
    • RMXLHIUHKIVPAB-OWOJBTEDSA-N
    • 2-BUTENE, 1,4-DIBROMO-, trans-
    • 2-Butene, 1,4-dibromo-, (E)-
    • PubChem9987
    • D
    • Tran-1,4-Dibromo-2-Butylene
    • (2E)-1,4-Dibromo-2-butene (ACI)
    • 2-Butene, 1,4-dibromo-, (E)- (8CI)
    • 2-Butene, 1,4-dibromo-, trans- (4CI)
    • 1,4-Dibromo-(E)-2-butene
    • 1,4-Dibromo-2-(E)-butene
    • 1,4-Dibromo-trans-2-butene
    • 1,4-trans-dibromo-2-butene
    • BCP28223
    • DTXSID8024941
    • 2-01-00-00177 (Beilstein Handbook Reference)
    • 30794-77-5
    • EINECS 230-219-9
    • BRN 1719694
    • C4H6Br2
    • NCGC00260276-01
    • 1,4-dibromo-2-buten
    • InChI=1/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1
    • EN300-304060
    • BRN 1719696
    • (E)-1,4-dibromo-but-2-ene
    • EC 212-472-7
    • Tox21_202728
    • NCGC00091773-01
    • AKOS015833855
    • SCHEMBL137154
    • D2944
    • NS00003483
    • trans 1,4-dibromobut-2-ene
    • CAS-821-06-7
    • SCHEMBL102759
    • A19492
    • MFCD00000249
    • 6974-12-5
    • EINECS 212-472-7
    • CHEMBL1324439
    • E-1,4-dibromobut-2-ene
    • W-104187
    • 821-06-7
    • NSC 23187
    • FS-4554
    • 4-01-00-00791 (Beilstein Handbook Reference)
    • trans-1,4-Dibromo-2-butene, 99%
    • DTXCID804941
    • LS-12982
    • CS-0017873
    • D72529
    • EN300-106192
    • F16803
    • DB-027256
    • STL280288
    • MDL: MFCD00000249
    • Inchi: 1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+
    • InChI Key: RMXLHIUHKIVPAB-OWOJBTEDSA-N
    • SMILES: C(/CBr)=C\CBr
    • BRN: 1719696

Computed Properties

  • Exact Mass: 211.88400
  • Monoisotopic Mass: 211.883625
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 34.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Surface Charge: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: White or off white crystals.
  • Density: 1.9393 (estimate)
  • Melting Point: 48-51 °C (lit.)
  • Boiling Point: 205 °C(lit.)
  • Flash Point: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Refractive Index: 1.5361 (estimate)
  • Water Partition Coefficient: Slightly soluble
  • PSA: 0.00000
  • LogP: 2.33240
  • Solubility: Slightly soluble in water

(2E)-1,4-Dibromo-2-butene Security Information

  • Symbol: GHS05 GHS06
  • Signal Word:Danger
  • Hazard Statement: H301,H314
  • Warning Statement: P280,P301+P310,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2923
  • WGK Germany:2
  • Hazard Category Code: 25-34
  • Safety Instruction: S26-S28-S36/37/39-S45
  • FLUKA BRAND F CODES:8-19
  • RTECS:EM4725000
  • Hazardous Material Identification: T
  • HazardClass:8 (6.1)
  • Risk Phrases:R23/25; R34
  • Packing Group:III
  • PackingGroup:II
  • Storage Condition:2-8°C
  • Safety Term:6.1(b)

(2E)-1,4-Dibromo-2-butene Customs Data

  • HS CODE:2903399090
  • Customs Data:

    China Customs Code:

    2903399090

    Overview:

    2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

(2E)-1,4-Dibromo-2-butene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-304060-1.0g
(2E)-1,4-dibromobut-2-ene
821-06-7 95%
1g
$0.0 2023-06-07
Enamine
EN300-304060-50.0g
(2E)-1,4-dibromobut-2-ene
821-06-7 95%
50.0g
$51.0 2023-02-25
abcr
AB573710-100 g
trans-1,4-Dibromo-2-butene, 95%; .
821-06-7 95%
100g
€125.40 2023-04-13
Apollo Scientific
OR3193-500g
(2E)-1,4-Dibromobut-2-ene
821-06-7
500g
£90.00 2025-02-19
Oakwood
094548-5g
1,4-Dibromo-2-butene
821-06-7 95%
5g
$13.00 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044225-100g
(E)-1,4-Dibromobut-2-ene
821-06-7 98%
100g
¥114.00 2024-07-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D39207-100G
(2E)-1,4-Dibromo-2-butene
821-06-7
100g
¥1095.41 2023-11-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T55810-100g
(E)-1,4-Dibromobut-2-ene
821-06-7 98%
100g
¥71.0 2023-09-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T121197-500g
(2E)-1,4-Dibromo-2-butene
821-06-7 99%
500g
¥412.90 2023-09-01
ChemScence
CS-0005942-500g
(E)-1,4-Dibromobut-2-ene
821-06-7 98.75%
500g
$95.0 2022-04-26

(2E)-1,4-Dibromo-2-butene Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Bromine
Reference
Properties of conjugated compounds. IV. Formation of isomeric additive dibromides from butadiene
Farmer, E. H.; et al, Journal of the Chemical Society, 1928, 729, 729-39

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Methanol
Reference
Comparison of the electrophilic and free-radical addition of halogens with hexafluoro-1,3-butadiene and 1,3-butadiene
Shellhamer, Dale F.; et al, Journal of Fluorine Chemistry, 2003, 123(2), 171-176

Synthetic Routes 3

Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ;  10 min, rt
Reference
The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists
Battiti, Francisco O.; et al, Journal of Medicinal Chemistry, 2019, 62(13), 6287-6314

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride
Reference
Comparison of the electrophilic and free-radical addition of halogens with hexafluoro-1,3-butadiene and 1,3-butadiene
Shellhamer, Dale F.; et al, Journal of Fluorine Chemistry, 2003, 123(2), 171-176

Synthetic Routes 5

Reaction Conditions
1.1 Solvents: Carbon tetrachloride
2.1 Reagents: Bromine Solvents: Acetic acid
Reference
Comparison of the electrophilic and free-radical addition of halogens with hexafluoro-1,3-butadiene and 1,3-butadiene
Shellhamer, Dale F.; et al, Journal of Fluorine Chemistry, 2003, 123(2), 171-176

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform ;  -78 °C; rt → 0 °C; -78 °C; -78 °C → rt; 30 min, rt
Reference
Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology
Rodriguez, Rodrigo A.; et al, Journal of the American Chemical Society, 2014, 136(43), 15403-15413

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane
Reference
Comparison of the electrophilic and free-radical addition of halogens with hexafluoro-1,3-butadiene and 1,3-butadiene
Shellhamer, Dale F.; et al, Journal of Fluorine Chemistry, 2003, 123(2), 171-176

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon disulfide
Reference
Relative instability of a C5-spirobarbituric acid
Skinner, Glenn S.; et al, Journal of the American Chemical Society, 1950, 72, 1648-9

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C; 2 h, rt
Reference
Metathesis Cascade-Triggered Depolymerization of Enyne Self-Immolative Polymers
Yuan, Jingsong; et al, Angewandte Chemie, 2021, 60(47), 24800-24805

Synthetic Routes 10

Reaction Conditions
Reference
Synthesis by addition across C = C bonds
Troll, T., Science of Synthesis, 2007, 35, 439-501

Synthetic Routes 11

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid
Reference
Comparison of the electrophilic and free-radical addition of halogens with hexafluoro-1,3-butadiene and 1,3-butadiene
Shellhamer, Dale F.; et al, Journal of Fluorine Chemistry, 2003, 123(2), 171-176

(2E)-1,4-Dibromo-2-butene Raw materials

(2E)-1,4-Dibromo-2-butene Preparation Products

(2E)-1,4-Dibromo-2-butene Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:821-06-7)trans-1,4-dibromo-2-butene
Order Number:5872578
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:10
Price ($):discuss personally

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